molecular formula C4H7BrO B11923964 3-Bromo-3-methyloxetane

3-Bromo-3-methyloxetane

Cat. No.: B11923964
M. Wt: 151.00 g/mol
InChI Key: ODOQUGUXJYEYGW-UHFFFAOYSA-N
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Description

3-Bromo-3-methyloxetane is an organic compound with the molecular formula C5H9BrO It is a brominated derivative of oxetane, characterized by a four-membered ring structure containing one oxygen atom and a bromomethyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3-methyloxetane can be synthesized through several methods. One common approach involves the bromination of 3-methyloxetane using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-methyloxetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyloxetanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can yield 3-methyloxetane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: 3-Methyloxetanol

    Oxidation: Various oxetane derivatives

    Reduction: 3-Methyloxetane

Scientific Research Applications

3-Bromo-3-methyloxetane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3-methyloxetane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The oxetane ring structure also contributes to its reactivity, allowing for ring-opening reactions under specific conditions.

Comparison with Similar Compounds

    3-Methyloxetane: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Azidomethyl-3-methyloxetane: Contains an azide group instead of a bromine atom, leading to different reactivity and applications.

    3-Bromomethyl-1,1-difluorocyclobutane: Similar in structure but with a cyclobutane ring, resulting in different chemical properties.

Uniqueness: 3-Bromo-3-methyloxetane is unique due to its combination of a bromomethyl group and an oxetane ring, providing a balance of reactivity and stability

Properties

IUPAC Name

3-bromo-3-methyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(5)2-6-3-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQUGUXJYEYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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